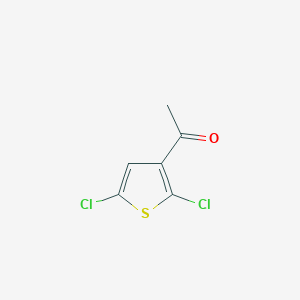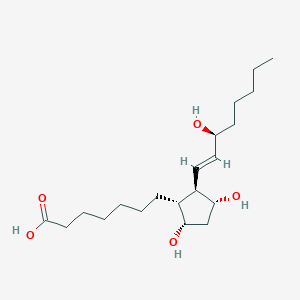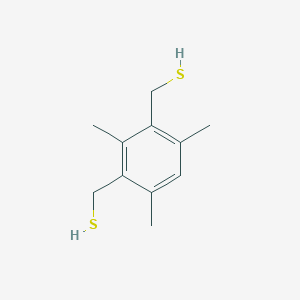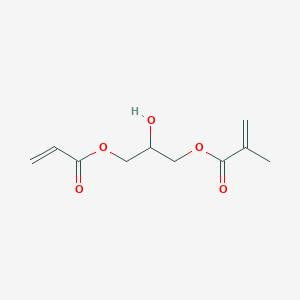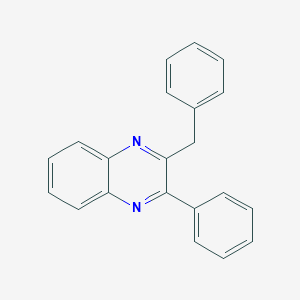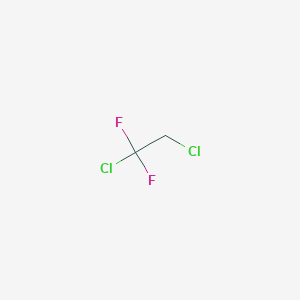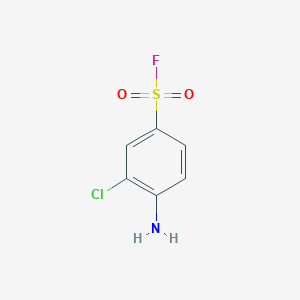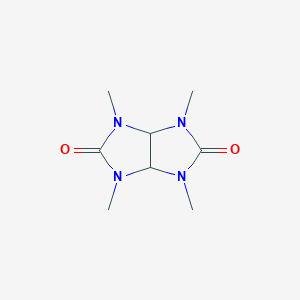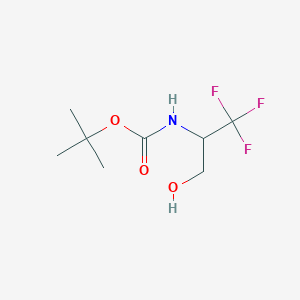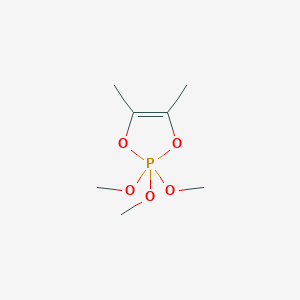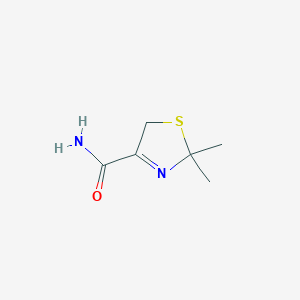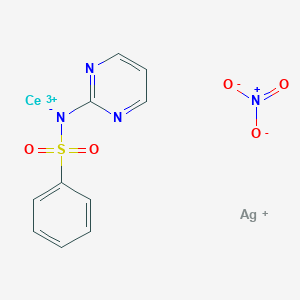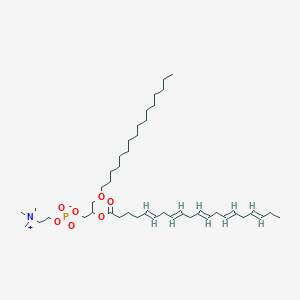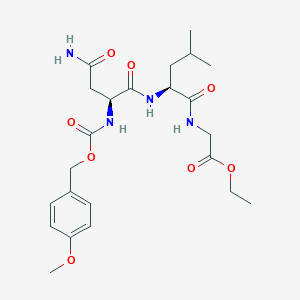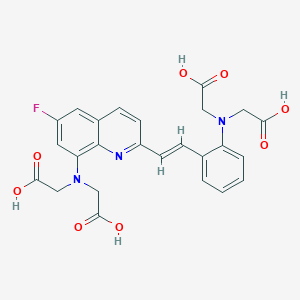
F-Quene 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-Quene 1 is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis, and its structural and functional properties have been extensively studied.
Aplicaciones Científicas De Investigación
F-Quene 1 has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and antioxidant properties. F-Quene 1 has also been investigated for its ability to modulate the immune system and its potential use in vaccine development.
Mecanismo De Acción
The mechanism of action of F-Quene 1 is not fully understood. However, studies have shown that it interacts with cellular membranes and disrupts their integrity. This leads to the release of intracellular contents, which can induce cell death. F-Quene 1 has also been shown to modulate the activity of immune cells and cytokines, which may contribute to its immunomodulatory properties.
Efectos Bioquímicos Y Fisiológicos
F-Quene 1 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. F-Quene 1 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, F-Quene 1 has been found to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using F-Quene 1 in lab experiments is its stability. It is resistant to degradation by proteases and can be easily synthesized and purified. However, one of the limitations of using F-Quene 1 is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this peptide.
Direcciones Futuras
There are several future directions for research on F-Quene 1. One area of interest is its potential use in vaccine development. F-Quene 1 has been shown to modulate the immune system and could potentially be used as an adjuvant in vaccines. Another area of research is the development of F-Quene 1-based therapeutics for the treatment of bacterial and fungal infections and cancer. Additionally, further studies are needed to determine the mechanism of action and potential side effects of F-Quene 1.
Métodos De Síntesis
F-Quene 1 is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is initiated by coupling the first amino acid to a solid support, followed by the addition of subsequent amino acids in a predetermined sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.
Propiedades
Número CAS |
137550-81-3 |
|---|---|
Nombre del producto |
F-Quene 1 |
Fórmula molecular |
C25H22FN3O8 |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-fluoroquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid |
InChI |
InChI=1S/C25H22FN3O8/c26-17-9-16-6-8-18(27-25(16)20(10-17)29(13-23(34)35)14-24(36)37)7-5-15-3-1-2-4-19(15)28(11-21(30)31)12-22(32)33/h1-10H,11-14H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b7-5+ |
Clave InChI |
MUDPZZLINDYVTG-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Sinónimos |
F-Quene 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



